N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide
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Overview
Description
N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a benzyl group, and a morpholine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-benzylpiperidine with a suitable carboxylic acid derivative under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and maximize yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-(1-benzylpiperidin-4-yl)-2-furamide
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide .
Uniqueness
What sets N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C24H30N4O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C24H30N4O3/c29-23(25-22-10-12-27(13-11-22)18-19-4-2-1-3-5-19)20-6-8-21(9-7-20)26-24(30)28-14-16-31-17-15-28/h1-9,22H,10-18H2,(H,25,29)(H,26,30) |
InChI Key |
WYRQVYLPUADWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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